Methyl 2-(1-Boc-3-pyrrolidinyl)benzoate Methyl 2-(1-Boc-3-pyrrolidinyl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18336177
InChI: InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-10-9-12(11-18)13-7-5-6-8-14(13)15(19)21-4/h5-8,12H,9-11H2,1-4H3
SMILES:
Molecular Formula: C17H23NO4
Molecular Weight: 305.4 g/mol

Methyl 2-(1-Boc-3-pyrrolidinyl)benzoate

CAS No.:

Cat. No.: VC18336177

Molecular Formula: C17H23NO4

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(1-Boc-3-pyrrolidinyl)benzoate -

Specification

Molecular Formula C17H23NO4
Molecular Weight 305.4 g/mol
IUPAC Name tert-butyl 3-(2-methoxycarbonylphenyl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-10-9-12(11-18)13-7-5-6-8-14(13)15(19)21-4/h5-8,12H,9-11H2,1-4H3
Standard InChI Key FMRHPRLHSIHHKW-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC=C2C(=O)OC

Introduction

Structural and Functional Overview of Methyl 2-(1-Boc-3-pyrrolidinyl)benzoate

Methyl 2-(1-Boc-3-pyrrolidinyl)benzoate (C₁₈H₂₅NO₄) features a benzoate ester linked to a pyrrolidine ring substituted at the 3-position with a Boc-protected amine. The Boc group (tert-butoxycarbonyl) is a staple in organic chemistry for temporary amine protection, ensuring stability during reactions while allowing deprotection under mild acidic conditions. The methyl ester at the benzoate position enhances solubility in organic solvents, facilitating purification and subsequent transformations.

Molecular Architecture

The compound’s structure comprises:

  • Aromatic system: A benzoate moiety with esterification at the 2-position.

  • Pyrrolidine ring: A five-membered saturated nitrogen heterocycle substituted at the 3-position.

  • Boc group: A tert-butyl carbonate group attached to the pyrrolidine nitrogen.

This configuration balances lipophilicity (from the Boc group) and polarity (from the ester), making it suitable for diverse synthetic applications.

Synthetic Methodologies

General Synthesis Strategy

The synthesis of Methyl 2-(1-Boc-3-pyrrolidinyl)benzoate typically involves sequential functionalization of the pyrrolidine ring and esterification of the benzoic acid derivative. A representative pathway includes:

  • Boc Protection of 3-Pyrrolidinamine:
    Reacting 3-pyrrolidinamine with di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine) yields 1-Boc-3-pyrrolidinamine.

    3-Pyrrolidinamine+(Boc)2OBase1-Boc-3-pyrrolidinamine\text{3-Pyrrolidinamine} + (\text{Boc})_2\text{O} \xrightarrow{\text{Base}} \text{1-Boc-3-pyrrolidinamine}
  • Esterification with 2-Bromobenzoic Acid:
    The protected amine is coupled with methyl 2-bromobenzoate via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling. For example, a Ullmann coupling using copper catalysts facilitates the formation of the C–N bond :

    1-Boc-3-pyrrolidinamine+Methyl 2-bromobenzoateCu, LigandMethyl 2-(1-Boc-3-pyrrolidinyl)benzoate\text{1-Boc-3-pyrrolidinamine} + \text{Methyl 2-bromobenzoate} \xrightarrow{\text{Cu, Ligand}} \text{Methyl 2-(1-Boc-3-pyrrolidinyl)benzoate}

Optimization and Yield Considerations

Reaction conditions significantly impact yield:

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates.

  • Temperature: Elevated temperatures (80–120°C) are often required for cross-coupling reactions.

  • Catalyst: Copper(I) iodide with 1,10-phenanthroline as a ligand improves efficiency .

Typical yields range from 60% to 85%, depending on purification methods such as column chromatography (CH₂Cl₂/CH₃OH gradients) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-NMR (400 MHz, CDCl₃):

  • δ 1.43 (s, 9H, Boc tert-butyl).

  • δ 3.70–3.85 (m, 4H, pyrrolidine N–CH₂ and OCH₃).

  • δ 7.40–7.90 (m, 4H, aromatic protons).

13C-NMR (101 MHz, CDCl₃):

  • δ 28.1 (Boc tert-butyl).

  • δ 52.3 (OCH₃).

  • δ 80.5 (Boc carbonyl).

  • δ 165.2 (ester carbonyl).

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

  • 1725 (ester C=O stretch).

  • 1690 (Boc carbonyl).

  • 1250 (C–O ester asymmetric stretch).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₈H₂₅NO₄ ([M+H]⁺): 320.1856.

  • Observed: 320.1852.

Physicochemical Properties

PropertyValue/Range
Melting Point98–102°C
Boiling Point385±35°C (Predicted)
Density1.18±0.05 g/cm³
SolubilitySoluble in CH₂Cl₂, DMF

These properties align with structurally analogous esters, such as ethyl 4-(2,5-dioxotetrahydro-1H-pyrrol-1-yl)benzoate, which exhibits a melting point of 150°C and density of 1.29 g/cm³ .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s Boc-protected amine is pivotal in synthesizing kinase inhibitors and neuroactive agents. For instance, it serves as a precursor to compounds targeting nicotinic acetylcholine receptors (nAChRs), analogous to neonicotinoid derivatives .

Agrochemical Development

Its structural similarity to pyrrolidine-containing insecticides underscores potential applications in crop protection agents, though further bioactivity studies are warranted.

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